8-Acetyl-13-hydroxyheptadecanoic acid
Description
8-Acetyl-13-hydroxyheptadecanoic acid is a branched-chain fatty acid derivative characterized by a hydroxy group at position 13 and an acetyl moiety at position 8 on a 17-carbon backbone.
Properties
CAS No. |
54314-59-9 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
8-acetyl-13-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-13-18(21)14-10-9-12-17(16(2)20)11-7-5-6-8-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
InChI Key |
SCMPVCDXULBAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCC(CCCCCCC(=O)O)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-13-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method is the selective oxidation of heptadecanoic acid derivatives, followed by acetylation and hydroxylation at specific positions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-13-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
- Oxidation of the hydroxy group can yield 8-acetyl-13-oxoheptadecanoic acid.
- Reduction of the acetyl group can produce 8-hydroxy-13-hydroxyheptadecanoic acid .
Scientific Research Applications
8-Acetyl-13-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-acetyl-13-hydroxyheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in metabolic processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 13-Hydroxyoctadecanoic Acid
- Structure : A C18 fatty acid with a single hydroxy group at position 13 (stereochemistry: S configuration).
- Properties: Classified as non-hazardous under EU regulations (CLP 1272/2008) and used in laboratory settings .
(b) 13-Methyltetradecanoic Acid
- Structure : A C15 fatty acid with a methyl branch at position 13.
- Properties: Similarly non-hazardous and used as a laboratory chemical .
- Contrast : The absence of oxygenated groups (hydroxy or acetyl) limits its reactivity compared to the target compound.
Structural Analogs with Complex Substituents
(a) Compound 11 (from Molecules, 2009)
- Structure: (1S,4aS,8aS*)-17-(octahydronaphthalen-1-yl)heptadecanoic acid.
- Features : A C17 backbone with a bulky octahydronaphthalenyl substituent at position 17 .
(b) 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid
- Structure : A C15 diacid with hydroxy and tetramethyl groups at positions 8, 2, and 14.
- Synthesis : Prepared via multi-step reactions involving hydrolysis and purification to achieve >99.99% purity .
- Contrast: The diacid structure and tetramethyl branches differentiate its solubility and metabolic pathways from the mono-acid structure of 8-acetyl-13-hydroxyheptadecanoic acid.
Research Implications and Gaps
- Synthetic Challenges: While 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid is synthesized with high purity via controlled hydrolysis and purification , analogous methods for this compound remain unexplored in the provided evidence.
- Biological Relevance : The acetyl group in the target compound may confer unique bioactivity compared to simpler hydroxylated or methylated analogs, warranting studies on its metabolic stability and receptor interactions.
- Regulatory Status: Unlike 13-hydroxyoctadecanoic acid and 13-methyltetradecanoic acid, the safety profile of this compound is undocumented, highlighting a need for hazard assessments under frameworks like CLP 1272/2008 .
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